8-methoxy-6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide
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Overview
Description
8-methoxy-6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is characterized by its unique structural features, which include a methoxy group, a nitro group, and a phenylethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Nitration: The nitro group can be introduced through nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The carboxylic acid group can be converted to the corresponding amide by reacting with an amine, such as 1-phenylethylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenylethyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, iron powder with hydrochloric acid.
Substitution: Chlorine or bromine for halogenation, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
8-methoxy-6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methoxy-6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-nitro-2-oxo-2H-chromene-3-carboxamide: Lacks the methoxy and phenylethyl groups.
8-methoxy-2-oxo-2H-chromene-3-carboxamide: Lacks the nitro and phenylethyl groups.
2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide: Lacks the methoxy and nitro groups.
Uniqueness
8-methoxy-6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide is unique due to the presence of all three substituents (methoxy, nitro, and phenylethyl groups), which contribute to its distinct chemical and biological properties. This combination of functional groups may enhance its reactivity and potential therapeutic effects compared to similar compounds.
Properties
IUPAC Name |
8-methoxy-6-nitro-2-oxo-N-(1-phenylethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-11(12-6-4-3-5-7-12)20-18(22)15-9-13-8-14(21(24)25)10-16(26-2)17(13)27-19(15)23/h3-11H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMZSZKIDOOGBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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